molecular formula C9H11ClF3N B13658229 (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13658229
M. Wt: 225.64 g/mol
InChI Key: QPSNHEAOJGZKBW-QRPNPIFTSA-N
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Description

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(3,4,5-Trifluorophenyl)propan-1-ol.

    Amination Reaction: The hydroxyl group of the precursor is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
  • (S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
  • (S)-1-(3,4,5-Trichlorophenyl)propan-1-amine hydrochloride

Uniqueness

The unique feature of (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds with different substitution patterns.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(1S)-1-(3,4,5-trifluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-2-8(13)5-3-6(10)9(12)7(11)4-5;/h3-4,8H,2,13H2,1H3;1H/t8-;/m0./s1

InChI Key

QPSNHEAOJGZKBW-QRPNPIFTSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)F)F)F)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)N.Cl

Origin of Product

United States

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